

# Application Notes and Protocols for BI-4732 in Patient-Derived Organoid Models

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## Compound of Interest

Compound Name: BI-4732  
Cat. No.: B12365538

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## Introduction

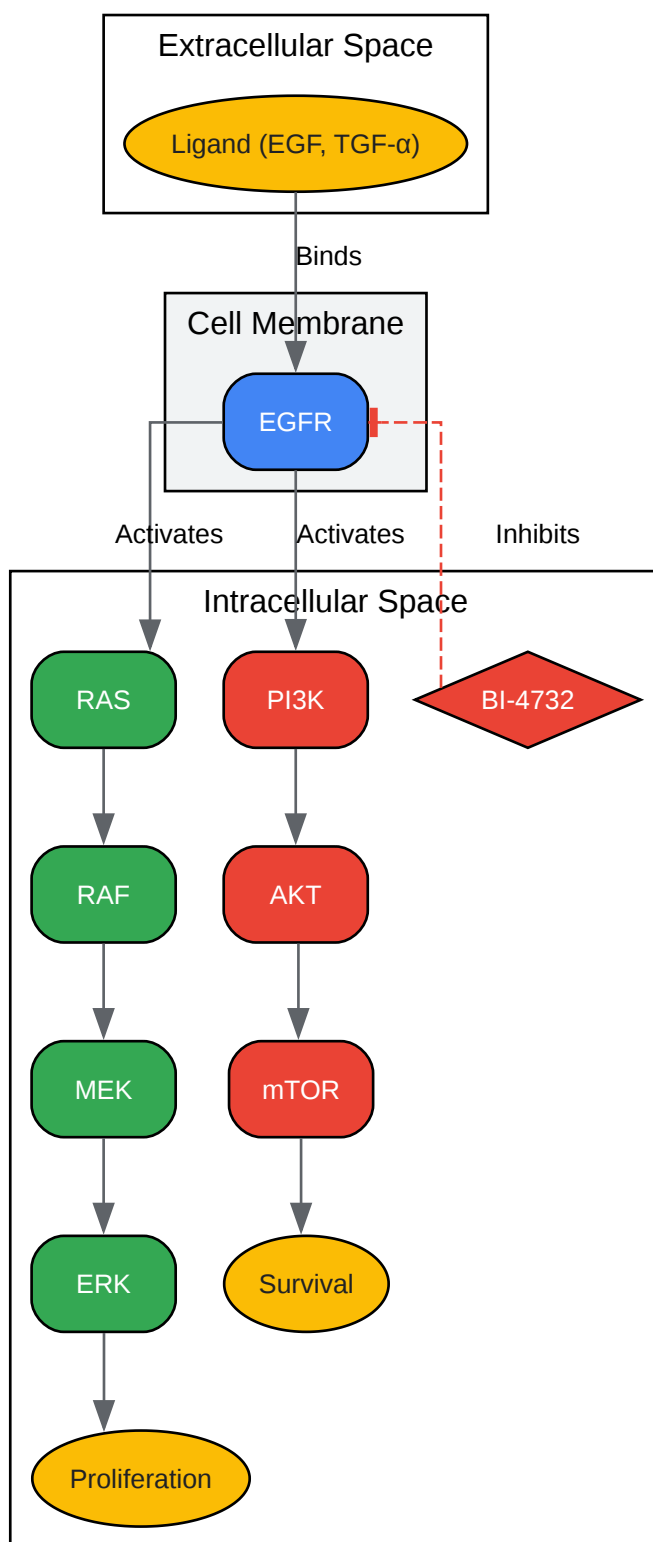
**BI-4732** is a fourth-generation, orally active, and reversible ATP-competitive epidermal growth factor receptor (EGFR) inhibitor. It demonstrates high potency against EGFR activating mutations (such as L858R and exon 19 deletions), the T790M resistance mutation, and critically, the C797S mutation which confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. **BI-4732** also exhibits excellent blood-brain barrier penetration, making it a promising candidate for treating non-small cell lung cancer (NSCLC) with brain metastases. Patient-derived organoids (PDOs) are increasingly recognized as a superior preclinical model system, recapitulating the genetic and phenotypic heterogeneity of the original tumor. These 3D in vitro models are invaluable for assessing the efficacy of targeted therapies like **BI-4732** in a patient-relevant context.

These application notes provide a comprehensive guide for utilizing **BI-4732** in patient-derived organoid models of NSCLC, covering its mechanism of action, protocols for key experiments, and data interpretation.

## Mechanism of Action

**BI-4732** functions by inhibiting the kinase activity of EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. Its ability to target the C797S mutation, which prevents the covalent binding of irreversible inhibitors like osimertinib, positions it as a critical agent for patients who have developed resistance to third-generation TKIs.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by **BI-4732**.



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Caption: EGFR signaling pathway and inhibition by **BI-4732**.

## Data Presentation

The following table summarizes the in vitro anti-proliferative activity of **BI-4732** in various patient-derived cell lines and a patient-derived organoid model, YUO-143, harboring different EGFR mutations.

Model	EGFR Mutation(s)	BI-4732 IC50 (nM)	Osimertinib IC50 (nM)	Reference
YU-1182 (Cell Line)	E19del, C797S	73	>1000	
YU-1097 (Cell Line)	E19del, T790M, C797S	3	>1000	
YUO-143 (Organoid)	L858R, T790M, C797S	5	>1000	
PC9 (Cell Line)	E19del	14	14	
PC9_DC (Cell Line)	E19del, C797S	25	>1000	

## Experimental Protocols

### Establishment of Patient-Derived Organoids from NSCLC Tumors

This protocol is adapted from established methods for generating lung cancer organoids.

Materials:

- Fresh NSCLC tumor tissue
- Advanced DMEM/F12 medium
- Penicillin-Streptomycin
- Collagenase Type II

- DNase I
- Fetal Bovine Serum (FBS)
- Matrigel® (growth factor reduced)
- Organoid growth medium (see below for formulation)
- 70 µm cell strainer

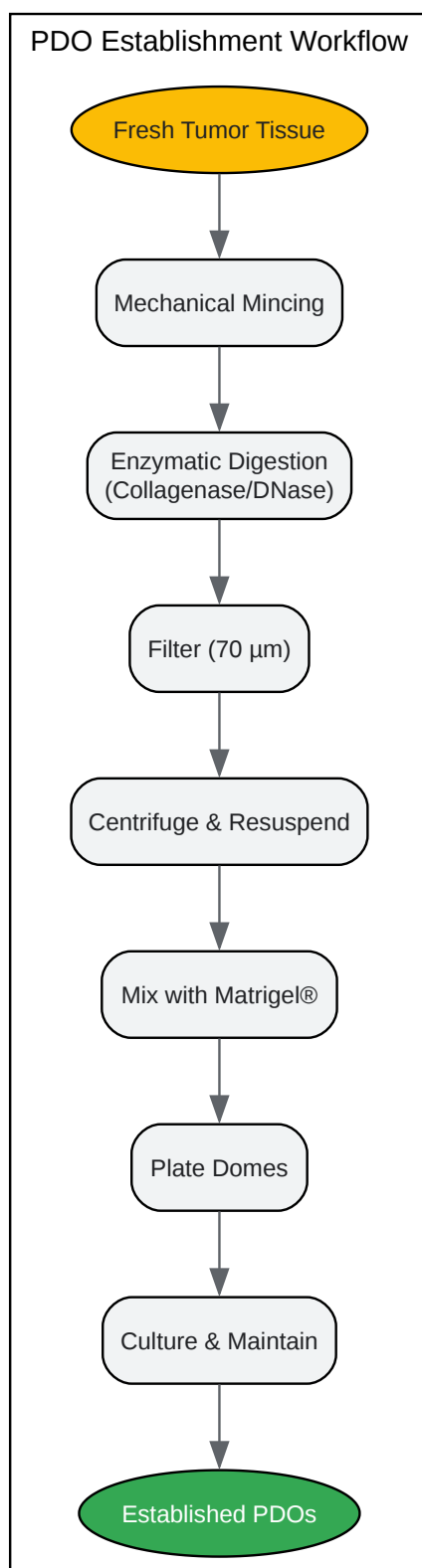
Organoid Growth Medium Formulation:

- Advanced DMEM/F12
- 1x B27 supplement
- 1x N2 supplement
- 10 mM HEPES
- 1x GlutaMAX
- 100 ng/mL Noggin
- 50 ng/mL human EGF
- 100 ng/mL R-spondin1
- 10 µM Y-27632 (ROCK inhibitor)
- 10 mM Nicotinamide
- 500 ng/mL FGF-10
- 1 µM SB202190 (p38 inhibitor)

Procedure:

- Collect fresh tumor tissue in cold Advanced DMEM/F12 with 1% Penicillin-Streptomycin.

- Mechanically mince the tissue into small fragments (~1-2 mm<sup>3</sup>).
- Digest the tissue fragments in a solution of Collagenase Type II (1 mg/mL) and DNase I (10 µg/mL) in Advanced DMEM/F12 for 30-60 minutes at 37°C with gentle agitation.
- Neutralize the digestion with an equal volume of Advanced DMEM/F12 containing 10% FBS.
- Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the cell pellet in a small volume of organoid growth medium.
- Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.
- Plate 50 µL domes of the Matrigel®-cell suspension mixture into the center of wells of a pre-warmed 24-well plate.
- Incubate at 37°C for 15-20 minutes to solidify the Matrigel®.
- Gently add 500 µL of organoid growth medium to each well.
- Culture the organoids at 37°C and 5% CO<sub>2</sub>, changing the medium every 2-3 days.
- Passage the organoids every 7-14 days by mechanically disrupting the Matrigel® domes and replating.



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Caption: Workflow for establishing patient-derived organoids.

## Drug Treatment and Viability Assay (CellTiter-Glo® 3D)

### Materials:

- Established NSCLC PDOs
- **BI-4732**
- 96-well clear bottom, opaque-walled plates
- CellTiter-Glo® 3D Cell Viability Assay kit
- Luminometer

### Procedure:

- Harvest established PDOs and dissociate them into small fragments or single cells.
- Resuspend the organoid fragments/cells in Matrigel® and plate 10 µL domes in a 96-well plate.
- After Matrigel® solidification, add 100 µL of organoid growth medium.
- Allow organoids to form for 3-4 days.
- Prepare a serial dilution of **BI-4732** in organoid growth medium.
- Carefully remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of **BI-4732**. Include a vehicle control (DMSO).
- Incubate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® 3D reagent to each well.
- Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the dose-response curve in appropriate software.

## Immunoblotting for Pathway Analysis

Materials:

- Treated and untreated PDOs
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (
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